molecular formula C15H12Cl2N2O3 B1583006 Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate CAS No. 59673-82-4

Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate

Cat. No.: B1583006
CAS No.: 59673-82-4
M. Wt: 339.2 g/mol
InChI Key: SQYUJKVKVFILNB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate is a substituted benzoate ester featuring a carbamoyl linkage to a 2,5-dichlorophenyl group and an amino substituent at the ortho position of the benzoate ring.

Properties

IUPAC Name

methyl 2-amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-15(21)10-4-2-8(6-12(10)18)14(20)19-13-7-9(16)3-5-11(13)17/h2-7H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYUJKVKVFILNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886362
Record name Benzoic acid, 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]-, methyl ester
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Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59673-82-4
Record name Methyl 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]benzoate
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Record name Benzoic acid, 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]-, methyl ester
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Record name Benzoic acid, 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]-, methyl ester
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Record name Methyl 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]benzoate
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Record name Methyl 2-amino-4-[[(2,5-dichlorophenyl)amino]carbonyl]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate involves the coupling of 2-amino-4-carboxybenzoic acid derivatives with 2,5-dichloroaniline or its isocyanate equivalent, followed by esterification to form the methyl ester. The key steps are:

  • Amide Bond Formation: The reaction between the amino group of 2,5-dichloroaniline and the carboxylic acid moiety of 2-amino-4-carboxybenzoic acid is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This step is typically conducted in anhydrous solvents like dimethylformamide (DMF) at low temperatures (0–5°C) to minimize side reactions and promote selectivity.

  • Esterification: The carboxylic acid group is converted into the methyl ester through reaction with methanol under acidic conditions, often using sulfuric acid or other acid catalysts. This step protects the acid functionality and stabilizes the molecule.

  • Purification: Post-reaction, purification is achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Industrial Production Methods

For large-scale synthesis, batch reactions are optimized to enhance yield and purity. Industrial protocols emphasize:

  • Reaction Optimization: Temperature control, stoichiometry, and reaction time are finely tuned. The coupling reaction is maintained at low temperatures to avoid degradation.

  • Catalyst Use: Advanced coupling agents and catalysts are employed to improve reaction efficiency.

  • Purification Techniques: Industrial-scale recrystallization and chromatographic purification ensure removal of impurities, with quality control via HPLC and NMR.

  • Environmental Considerations: Processes are designed to minimize waste and facilitate catalyst recovery.

Alternative Synthetic Approach (Related Compound Insight)

Although specific industrial methods for this compound are limited in patent literature, related compounds such as 2-amino-4-methylaminomethyl benzoate hydrochloride have been prepared via catalytic hydrogenation of nitro and cyano precursors. This involves:

  • Catalytic Reduction: Using 5% Pd/C catalyst under hydrogen atmosphere (0.5–3.5 MPa) at 10–60°C in dilute hydrochloric acid solvent.

  • Post-Reaction Processing: Filtration to recover catalyst and spin-drying under controlled vacuum and temperature (50–70°C) to obtain high purity product (>98% by HPLC).

This method highlights the utility of catalytic hydrogenation in preparing amino-substituted benzoate esters and may inform similar reductions or modifications in the synthesis of the target compound.

3 Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Notes
Amide Coupling 2-amino-4-carboxybenzoic acid + 2,5-dichloroaniline + EDCI/DCC in anhydrous DMF Low temperature (0–5°C) to minimize side reactions
Esterification Methanol + Acid catalyst (e.g., H2SO4) Converts acid to methyl ester
Catalytic Reduction (related method) 5% Pd/C, H2 gas, 0.5–3.5 MPa, 10–60°C, dilute HCl solvent For reduction of nitro/cyano groups in analogs
Purification Recrystallization, chromatography Ensures high purity (>98% by HPLC)
Catalyst Recovery (related method) Filtration and reuse of Pd/C catalyst Enhances cost-effectiveness and sustainability

4 Detailed Research Findings

Reaction Monitoring and Optimization

  • Analytical Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and determining completion.

  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the structure, with characteristic signals for aromatic protons (δ 6.8–8.2 ppm) and carbamoyl carbonyl carbon (~165 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for ester, ~1660 cm⁻¹ for carbamoyl).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, confirming the presence of chlorine atoms.

Yield and Purity

  • Optimized synthetic routes yield the compound in high purity (>98% by HPLC), suitable for research and industrial applications.

  • Catalyst recovery and reuse in hydrogenation steps reduce cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl compounds .

Scientific Research Applications

Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzoate esters, which are often utilized as intermediates or active ingredients in agrochemicals. Below is a detailed comparison with structurally related compounds:

Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Functional Groups
Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate Methyl benzoate - 2-Amino group
- 4-Carbamoyl linked to 2,5-dichlorophenyl
Ester, amide, aromatic chloro groups
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Methyl benzoate - Sulfonylurea bridge linked to triazine ring (4-methoxy-6-methyl substituents) Ester, sulfonylurea, triazine
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron-methyl) Methyl benzoate - Sulfonylurea bridge linked to triazine ring (4-ethoxy-6-methylamino substituents) Ester, sulfonylurea, triazine
Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron-methyl) Methyl benzoate - Sulfonylurea bridge linked to triazine ring (4-dimethylamino, 6-trifluoroethoxy) Ester, sulfonylurea, triazine, trifluoroethoxy

Functional and Application Differences

  • Sulfonylurea-based analogs (Metsulfuron-methyl, Ethametsulfuron-methyl, Triflusulfuron-methyl): These compounds are well-characterized sulfonylurea herbicides that inhibit acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid biosynthesis . Their triazine-linked sulfonylurea moieties enhance herbicidal activity and selectivity.

Physicochemical Properties (Inferred)

While explicit data (e.g., solubility, logP) are unavailable for the target compound, structural analogs provide insights:

  • Stability : The 2,5-dichlorophenyl group could enhance stability against metabolic degradation, a feature shared with chlorinated agrochemicals.

Research and Commercial Status

  • Sulfonylurea analogs : Widely used in agriculture, with extensive data on efficacy, environmental persistence, and resistance mechanisms .

Biological Activity

Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate, known by its CAS number 59673-82-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H12Cl2N2O3. Key physical properties include:

PropertyValue
Molecular Weight339.17 g/mol
Density1.459 g/cm³
Melting Point208°C
Boiling Point434.5°C at 760 mmHg
Water Solubility550 μg/L at 20°C
LogP4.01 at 23°C

These properties suggest that the compound has moderate lipophilicity and limited solubility in water, which may influence its absorption and distribution in biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways crucial for cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, affecting bacterial growth and viability.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity:

  • Study Findings : It showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics.

Research Applications

This compound is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Material Science : The compound's properties are being explored for use in creating advanced materials with specific functionalities.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the coupling of 2,5-dichloroaniline to a benzoate precursor via carbamoyl linkage. Key steps include:

  • Aminolysis : Reacting methyl 2-amino-4-carboxybenzoate with 2,5-dichlorophenyl isocyanate in anhydrous DMF, using coupling agents like EDCI or DCC to enhance efficiency.
  • Esterification : Protecting the carboxylic acid group with methyl ester under acidic methanol conditions. Optimization involves maintaining temperatures between 0–5°C during coupling to minimize side reactions and using TLC/HPLC to monitor progress .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbamoyl carbonyl signals (δ ~165 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester, ~1660 cm⁻¹ for carbamoyl) .
  • HRMS : Validate molecular weight (exact mass: 338.0341 Da) and isotopic patterns for chlorine atoms .

Q. What stability considerations are essential for handling and storing this compound?

  • Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the carbamoyl group.
  • Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across solvents?

  • Standardized Assays : Conduct solubility tests in DMSO, ethanol, and chloroform at 25°C using saturated solutions filtered through 0.22 µm membranes.
  • Polymorphism Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility profiles .

Q. What crystallization strategies are effective for obtaining X-ray-quality crystals?

  • Solvent Screening : Slow evaporation from DMSO/ethanol (1:3 v/v) at 4°C yields monoclinic crystals.
  • Crystal Packing Analysis : Hirshfeld surface calculations predict intermolecular interactions (e.g., N–H···O hydrogen bonds) influencing polymorphism .

Q. How does the chlorophenyl substitution pattern influence bioactivity in pharmacological models?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro) and compare anti-psoriatic activity in keratinocyte assays.
  • Computational Modeling : Molecular docking against TNF-α or IL-17 receptors identifies key hydrophobic interactions mediated by chlorine atoms .

Q. What methodologies are suitable for analyzing potential tautomerism or rotational isomerism in this compound?

  • Variable-Temperature NMR : Detect dynamic processes (e.g., carbamoyl group rotation) by acquiring spectra from –40°C to 60°C in DMSO-d6.
  • DFT Calculations : Compare energy barriers for tautomeric forms using Gaussian09 with B3LYP/6-31G(d) basis sets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on melting points or spectral data?

  • Purity Verification : Recrystallize the compound and validate purity via HPLC (>98%).
  • Interlaboratory Comparison : Cross-reference NMR data with published spectra of structurally related carbamoyl benzoates to identify systematic errors .

Q. What experimental controls are critical when assessing biological activity to minimize false positives?

  • Counter-Screening : Include inactive analogs (e.g., dechlorinated derivatives) to rule out nonspecific effects.
  • Dose-Response Curves : Use EC50 values from at least three independent assays to ensure reproducibility .

Methodological Resources

  • Spectral Databases : PubChem (CID 124783556) provides reference NMR/HRMS data .
  • Crystallographic Data : CCDC deposition numbers for related structures (e.g., 2210505) guide unit cell comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate
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Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate

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